molecular formula C19H15F2N3O3 B6541829 N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1060179-64-7

N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B6541829
CAS No.: 1060179-64-7
M. Wt: 371.3 g/mol
InChI Key: KSLBISNDNGHWIW-UHFFFAOYSA-N
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Description

This compound features a dihydropyrimidinone core substituted with a 4-methoxyphenyl group at position 4 and an acetamide linkage at position 2. The acetamide moiety is further connected to a 2,4-difluorophenyl group, introducing electron-withdrawing fluorine atoms.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3/c1-27-14-5-2-12(3-6-14)17-9-19(26)24(11-22-17)10-18(25)23-16-7-4-13(20)8-15(16)21/h2-9,11H,10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLBISNDNGHWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on analogs sharing the dihydropyrimidinone/pyridinone core, acetamide linkages, or substituted aryl groups.

Structural Analogues from Published Studies

a. 2-((5-Cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (8c)

  • Key Features: Dihydropyrimidinone core with 4-methoxyphenyl and cyano groups; thioacetamide linkage to a benzothiazole ring.
  • Properties : Melting point (273–275°C), IR peaks for NH (3451 cm⁻¹), CN (2221 cm⁻¹), and C=O (1700, 1659 cm⁻¹).
  • Activity : Demonstrated VEGFR-2 inhibition and antiproliferative effects in cancer models .

b. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids (Compounds 8–12)

  • Key Features: Dihydropyridinone or pyrimidinone cores with substituted phenyl groups (e.g., Cl, Br, F, methoxy) and thioacetamide linkages.
  • Properties : Melting points >300°C; molecular weights 551.60–612.50.
  • Activity : Dual inhibition of EGFR and BRAFV600E kinases. Chloro- and bromo-substituted derivatives (e.g., Compounds 9, 10) showed enhanced potency compared to methoxy analogs .

c. 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide (5.4)

  • Key Features: Dihydropyrimidinone core with methyl and thioacetamide groups.
  • Properties : Melting point >282°C; NMR data confirms aromatic protons (δ 7.56 ppm) and SCH2 linkage (δ 4.09 ppm).
  • Comparison: The chloro substituent increases melting point compared to phenoxy-substituted analogs (e.g., Compound 5.15, mp 224°C) .
Substituent Effects on Physicochemical Properties
Compound Substituents (R1/R2) Melting Point (°C) Molecular Weight Activity
Target Compound 2,4-difluorophenyl/4-methoxy Not reported ~428.39 (calc.) Not reported
8c 4-methoxyphenyl/nitrobenzothiazole 273–275 525.57 VEGFR-2 inhibition
Compound 9 4-chlorophenyl/ethylquinazolinone >300 568.05 EGFR/BRAFV600E inhibition
Compound 5.4 4-chlorophenyl/methyl >282 351.83 Anticancer screening

Key Observations :

  • Electron-withdrawing groups (Cl, Br, F) correlate with higher melting points and enhanced kinase inhibition .
  • Methoxy groups (electron-donating) may reduce thermal stability but improve solubility .

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